molecular formula C9H8O6S B11990393 Benzoic acid, p-(carboxymethylsulfonyl)- CAS No. 98948-26-6

Benzoic acid, p-(carboxymethylsulfonyl)-

Cat. No.: B11990393
CAS No.: 98948-26-6
M. Wt: 244.22 g/mol
InChI Key: OENAASIFBJNFCK-UHFFFAOYSA-N
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Description

Benzoic acid, p-(carboxymethylsulfonyl)- is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a carboxymethylsulfonyl group attached to the para position of the benzoic acid ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, p-(carboxymethylsulfonyl)- can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the preparation of benzoic acid from bromobenzene involves the formation of a Grignard reagent, which is then reacted with carbon dioxide to form the desired carboxylic acid . Another method involves the partial oxidation of toluene using oxygen gas, with manganese or cobalt naphthenates as catalysts .

Industrial Production Methods

Industrial production of benzoic acid, p-(carboxymethylsulfonyl)- typically involves large-scale oxidation processes. The use of catalysts such as manganese or cobalt naphthenates is common in these processes to ensure efficient conversion and high yields .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, p-(carboxymethylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include esters, amides, and other carboxylic acid derivatives .

Mechanism of Action

The mechanism of action of benzoic acid, p-(carboxymethylsulfonyl)- involves its interaction with various molecular targets and pathways. For instance, in biological systems, it is conjugated to glycine in the liver and excreted as hippuric acid . This process helps in the detoxification and excretion of harmful substances. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .

Comparison with Similar Compounds

Benzoic acid, p-(carboxymethylsulfonyl)- can be compared with other similar compounds, such as:

The uniqueness of benzoic acid, p-(carboxymethylsulfonyl)- lies in its specific functional group, which imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

CAS No.

98948-26-6

Molecular Formula

C9H8O6S

Molecular Weight

244.22 g/mol

IUPAC Name

4-(carboxymethylsulfonyl)benzoic acid

InChI

InChI=1S/C9H8O6S/c10-8(11)5-16(14,15)7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)

InChI Key

OENAASIFBJNFCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)CC(=O)O

Origin of Product

United States

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